![molecular formula C12H23NO B14005382 Acetamide,N-[4-(1,1-dimethylethyl)cyclohexyl]- CAS No. 31865-33-5](/img/structure/B14005382.png)
Acetamide,N-[4-(1,1-dimethylethyl)cyclohexyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-tert-butylcyclohexyl)acetamide is an organic compound with the molecular formula C24H46N2O2 It is a derivative of acetamide, where the acetamide group is attached to a 4-tert-butylcyclohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butylcyclohexyl)acetamide typically involves the reaction of 4-tert-butylcyclohexylamine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and facilitate the formation of the acetamide bond. The reaction conditions often include moderate temperatures (around 50-70°C) and an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of N-(4-tert-butylcyclohexyl)acetamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-tert-butylcyclohexyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(4-tert-butylcyclohexyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(4-tert-butylcyclohexyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-tert-Butylcyclohexyl acetate
- 4-tert-Butylcyclohexyl acrylate
- (4-tert-Butylcyclohexyl)acetic acid
Uniqueness
N-(4-tert-butylcyclohexyl)acetamide is unique due to its specific acetamide group attached to the 4-tert-butylcyclohexyl moiety. This structure imparts distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
31865-33-5 |
|---|---|
Formule moléculaire |
C12H23NO |
Poids moléculaire |
197.32 g/mol |
Nom IUPAC |
N-(4-tert-butylcyclohexyl)acetamide |
InChI |
InChI=1S/C12H23NO/c1-9(14)13-11-7-5-10(6-8-11)12(2,3)4/h10-11H,5-8H2,1-4H3,(H,13,14) |
Clé InChI |
SCUWGQUNHXZIOG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1CCC(CC1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(Triphenyl-lambda~5~-phosphanylidene)acetyl]phenyl}acetamide](/img/structure/B14005307.png)
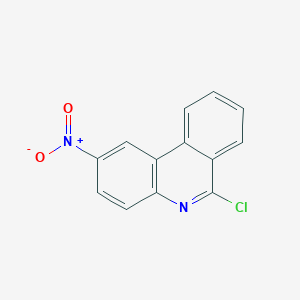
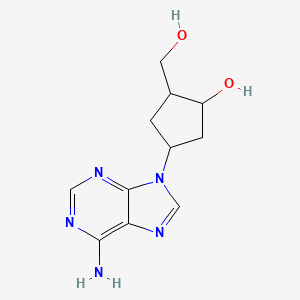
![(3AS,8aS)-2,2-dimethyl-4,4,8,8-tetra(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B14005322.png)
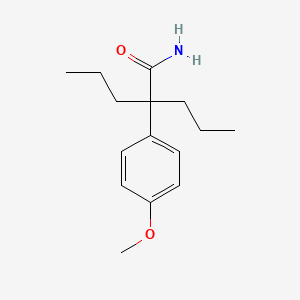
![Bis[2-(biphenyl-4-yl)-2-oxoethyl] benzene-1,2-dicarboxylate](/img/structure/B14005338.png)
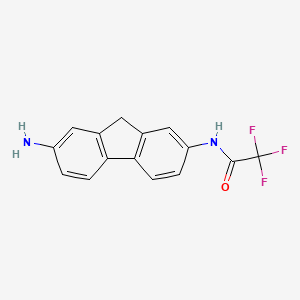
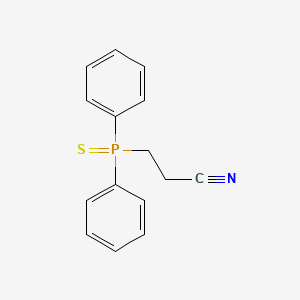
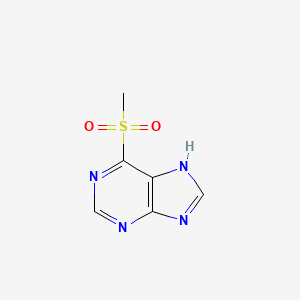
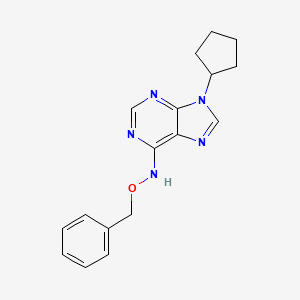
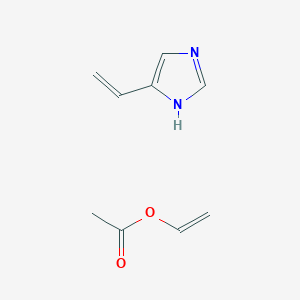
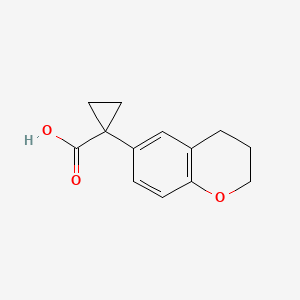
![3-(4-Aminophenyl)-7-(thiophen-3-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14005381.png)
